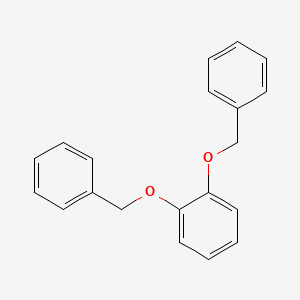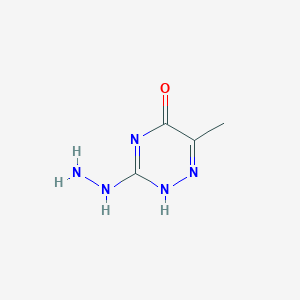
1,2-Bis(benzyloxy)benzene
Descripción general
Descripción
1,2-Bis(benzyloxy)benzene is an organic compound with the molecular formula C20H18O2. It consists of a benzene ring substituted with two benzyloxy groups at the 1 and 2 positions. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and wide range of applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Bis(benzyloxy)benzene can be synthesized through several methods:
Hydrogenation: This process involves the hydrogenation of this compound to produce 1,2-bis(benzyl)benzene.
Nucleophilic Substitution: The benzyloxy groups on this compound can be replaced by nucleophiles in a substitution reaction.
Acid-Catalyzed Hydrolysis: This method involves the hydrolysis of this compound in the presence of an acid (e.g., concentrated sulfuric acid) to produce 1,2-benzenediol (catechol) and benzyl alcohol.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, with optimization for yield and purity. The choice of method depends on the desired application and the availability of reagents.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(benzyloxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the reaction conditions.
Substitution: The benzyloxy groups can be replaced by nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reducing Agents: Metal catalysts like palladium or platinum, along with hydrogen gas, are used for reduction reactions.
Nucleophiles: Strong nucleophiles like sodium methoxide (NaOMe) are used for substitution reactions.
Major Products
Oxidation: Benzoquinone derivatives.
Reduction: 1,2-Bis(benzyl)benzene or the corresponding diol.
Substitution: Sodium 1,2-bis(methoxy)benzene and benzyl alcohol.
Aplicaciones Científicas De Investigación
1,2-Bis(benzyloxy)benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2-bis(benzyloxy)benzene involves its interaction with various molecular targets and pathways. The benzyloxy groups can undergo nucleophilic substitution, oxidation, and reduction reactions, leading to the formation of different products. These reactions are facilitated by the aromatic nature of the benzene ring, which stabilizes intermediates and transition states .
Comparación Con Compuestos Similares
1,2-Bis(benzyloxy)benzene can be compared with other similar compounds, such as:
1,2-Bis(benzyl)benzene: Formed by the hydrogenation of this compound.
1,2-Benzenediol (catechol): Formed by the acid-catalyzed hydrolysis of this compound.
1,2-Bis(methoxy)benzene: Formed by nucleophilic substitution of the benzyloxy groups with methoxy groups.
These compounds share similar structural features but differ in their functional groups and reactivity, highlighting the versatility and uniqueness of this compound .
Propiedades
IUPAC Name |
1,2-bis(phenylmethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O2/c1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18/h1-14H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAVLQZEBCIHII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Diphenyl[1,2,4]triazolo[4,3-b][1,2,4]triazine-3-thiol](/img/structure/B7727592.png)
![4-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B7727596.png)

![2-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B7727614.png)



![(2Z)-2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B7727631.png)
![6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-dicarbaldehyde](/img/structure/B7727636.png)
![1,1'-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-diyl)bis(ethan-1-one)](/img/structure/B7727642.png)



